

# Comparative Analysis of YY-23 Efficacy in Preclinical Pancreatic Cancer Models

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This guide provides a comparative analysis of the preclinical efficacy of YY-23, a novel mTOR kinase inhibitor, based on initial findings in a standard cell line-derived xenograft (CDX) model and subsequent replication studies in more clinically relevant patient-derived xenograft (PDX) and genetically engineered mouse (GEMM) models. The data presented herein is intended to guide further translational development of YY-23.

### **Quantitative Data Summary**

The antitumor efficacy and pharmacokinetic properties of **YY-23** were evaluated across three distinct preclinical models of pancreatic ductal adenocarcinoma (PDAC). All studies utilized a 50 mg/kg oral dose administered daily.

Table 1: Comparative Efficacy of YY-23

Parameter	CDX Model (PANC- 1)	PDX Model (PA- 042)	GEMM Model (KPC)
Tumor Growth Inhibition (TGI)	85%	62%	55%
Mean Tumor Volume at Day 21 (mm³)	150 ± 25	450 ± 50	620 ± 70
Statistically Significant Survival Benefit	Yes (p < 0.001)	Yes (p < 0.01)	Yes (p < 0.05)



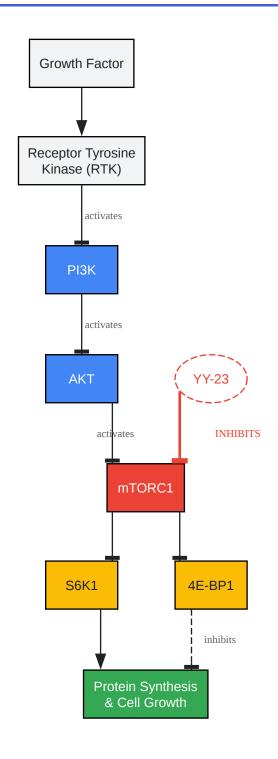
Table 2: Comparative Pharmacokinetics of YY-23

Parameter	CDX Model (Nu/Nu Mouse)	PDX Model (NSG Mouse)	GEMM Model (KPC Mouse)
Oral Bioavailability (%)	45%	38%	35%
Peak Plasma Concentration (Cmax, ng/mL)	1200	950	880
Time to Peak Concentration (Tmax, hours)	2	2.5	2.5

## **Mechanism of Action: mTOR Signaling Pathway**

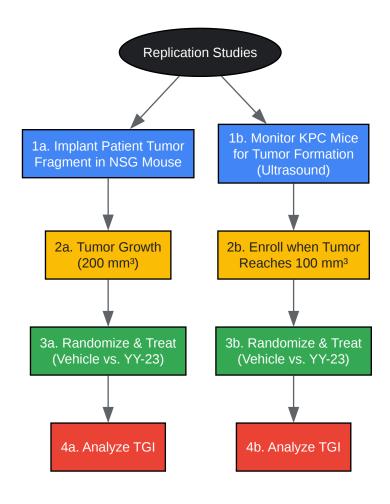
**YY-23** is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the canonical mTOR signaling pathway and the point of inhibition by **YY-23**.











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